

# A Comprehensive Technical Guide to 2-(4-methoxyphenyl)-1H-benzimidazole

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## Compound of Interest

**Compound Name:** 2-(4-methoxyphenyl)-1H-benzimidazole

**Cat. No.:** B1347242

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-(4-methoxyphenyl)-1H-benzimidazole**, a heterocyclic compound belonging to the benzimidazole class of molecules. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, acting as a versatile pharmacophore in drug design.<sup>[1]</sup> This document details the physicochemical properties, synthesis, characterization, and known biological activities of **2-(4-methoxyphenyl)-1H-benzimidazole**, serving as a resource for professionals in drug discovery and development.

## Physicochemical and Spectroscopic Data

The fundamental properties of **2-(4-methoxyphenyl)-1H-benzimidazole** are summarized below. This data is crucial for its identification, purification, and assessment of its chemical behavior.

Property	Value	Reference(s)
Molecular Formula	$C_{14}H_{12}N_2O$	<a href="#">[2]</a>
Molecular Weight	224.26 g/mol	<a href="#">[2]</a>
Melting Point	228-230 °C	<a href="#">[3]</a>
Boiling Point	428.2 °C at 760 mmHg	<a href="#">[4]</a>
Appearance	White crystals	<a href="#">[5]</a>
IR (KBr, $cm^{-1}$ )	3439 (N-H), 2965 (C-H, $CH_3$ ), 1613 (C=N), 1244 (C-O)	<a href="#">[5]</a>
$^1H$ NMR (600 MHz, DMSO- $d_6$ )	$\delta$ 12.76 (s, 1H, NH), 8.13 (d, $J$ = 3.0 Hz, 2H), 7.56 (s, 2H), 7.18 (dd, $J_1$ =5.4 Hz, $J_2$ = 3.0 Hz, 2H), 7.13 (d, $J$ = 2.4 Hz, 2H), 3.85 (s, 3H, $OCH_3$ )	<a href="#">[5]</a>
$^{13}C$ NMR (150 MHz, DMSO- $d_6$ )	$\delta$ 161.07, 151.82, 128.48, 123.18, 122.21, 114.83, 55.79	<a href="#">[5]</a>
HRMS (ESI)	Calculated for $C_{14}H_{13}N_2O$ [M+H] <sup>+</sup> : 225.1022, Found: 225.1021	<a href="#">[5]</a>

## Synthesis and Characterization

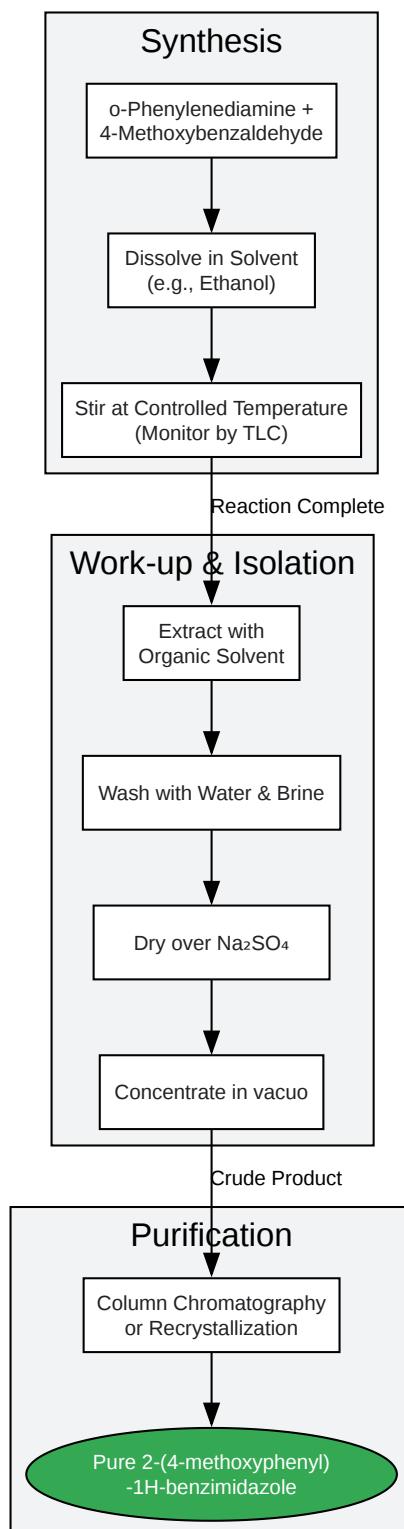
The synthesis of 2-substituted benzimidazoles is a well-established process in organic chemistry. A common and efficient method involves the condensation reaction of an o-phenylenediamine with an appropriate aldehyde.

This protocol is a generalized procedure based on common synthetic methods for 2-arylbenzimidazoles.[\[6\]](#)

- **Reactant Preparation:** In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in a suitable solvent such as water or ethanol.
- **Addition of Aldehyde:** To the stirred solution, add 4-methoxybenzaldehyde (1 equivalent).

- Reaction Conditions: The reaction mixture is stirred at a controlled temperature, which can range from room temperature to reflux, depending on the specific procedure and catalysts used. Reaction times can vary from a few minutes to several hours.[6] The completion of the reaction is monitored by Thin Layer Chromatography (TLC).
- Work-up and Extraction: Upon completion, the crude reaction mixture is extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate. The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.
- Purification: The solvent is removed under reduced pressure to yield the crude product. The product is then purified, typically by column chromatography on silica gel using a hexane/ethyl acetate eluent system or by recrystallization from an appropriate solvent to afford pure **2-(4-methoxyphenyl)-1H-benzimidazole** as a white solid.[5]

## Workflow for Synthesis and Purification

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Caption: Experimental workflow for the synthesis and purification of **2-(4-methoxyphenyl)-1H-benzimidazole**.

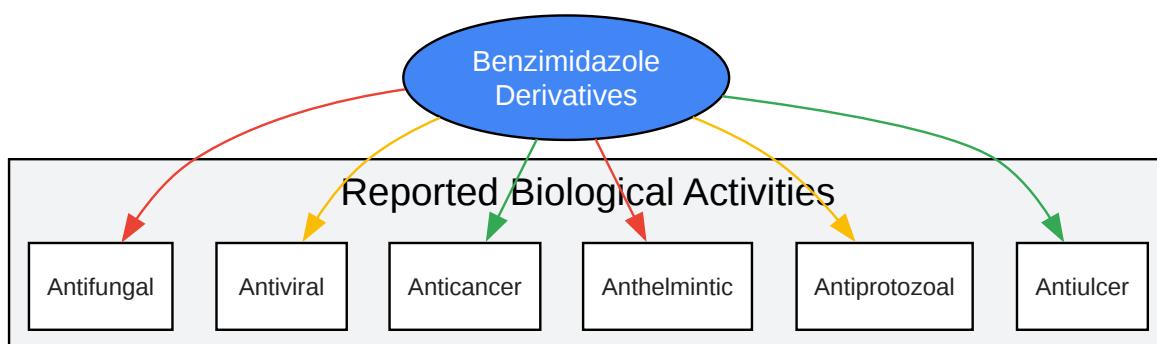
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 600 MHz).<sup>[5]</sup> The sample is dissolved in a deuterated solvent, typically DMSO-d<sub>6</sub> or CDCl<sub>3</sub>, with tetramethylsilane (TMS) used as an internal standard.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer to confirm the molecular formula by determining the accurate mass of the protonated molecule [M+H]<sup>+</sup>.<sup>[5]</sup>
- Infrared (IR) Spectroscopy: The IR spectrum is obtained using an FTIR spectrometer. The sample is typically prepared as a KBr pellet. The spectrum is analyzed for characteristic absorption bands corresponding to functional groups like N-H, C-H, C=N, and C-O bonds.<sup>[5]</sup>
- Melting Point Determination: The melting point is measured using a standard melting point apparatus to assess the purity of the synthesized compound.

## Biological Activities and Potential Applications

The benzimidazole scaffold is a privileged structure in medicinal chemistry, and its derivatives are known to exhibit a wide array of biological activities.<sup>[1]</sup>

- Antifungal Activity: Several studies have investigated benzimidazole derivatives for their antifungal properties.<sup>[7][8]</sup> The mechanism often involves the inhibition of fungal-specific cellular processes. A study on benzimidazole-1,2,4-triazole derivatives, which share structural similarities, identified compounds with potent activity against various *Candida* species, including *C. glabrata*.<sup>[7]</sup>
- Anticancer and Antimicrobial Properties: The benzimidazole core is present in numerous compounds with demonstrated anticancer and antimicrobial effects.<sup>[9]</sup>
- Antiviral and Anthelmintic Agents: Benzimidazoles are known to act as antiviral agents and are the basis for several anthelmintic drugs, where their mechanism often involves binding to the protein tubulin.<sup>[10][11]</sup>

- Neurodegenerative Diseases: It has been suggested that **2-(4-methoxyphenyl)-1H-benzimidazole** can be used as a PPARG1A activator, indicating potential therapeutic applications in the treatment of neurodegenerative diseases.[3]
- Leishmanicidal Activity: While not directly studying the title compound, research on a related derivative, N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, showed significant leishmanicidal activity against *Leishmania mexicana*.[12] This suggests that the 2-arylbenzimidazole scaffold is a promising starting point for developing new antiprotozoal agents.



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Caption: Overview of the diverse biological activities reported for the benzimidazole class of compounds.

## Conclusion

**2-(4-methoxyphenyl)-1H-benzimidazole** is a compound of significant interest, built upon the pharmacologically important benzimidazole nucleus. Its synthesis is straightforward, and its structure presents multiple avenues for further functionalization to optimize biological activity. The existing data on its and related compounds' antifungal, antiparasitic, and potential neuroprotective activities underscore its value as a lead compound for further investigation in drug discovery programs. This guide provides the foundational technical information required for researchers to undertake such investigations.

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